1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines This compound is characterized by the presence of a 4-fluorobenzoyl group attached to a dihydroquinoline ring system
Preparation Methods
The synthesis of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with 2,2,4-trimethyl-1,2-dihydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quinoline derivatives .
Scientific Research Applications
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with other similar compounds such as:
4-Fluorobenzoyl chloride: Used in similar synthetic applications but lacks the quinoline ring system.
2,2,4-Trimethyl-1,2-dihydroquinoline: Shares the quinoline ring system but lacks the fluorobenzoyl group.
Fluorobenzene: Contains the fluorobenzoyl group but lacks the quinoline ring system.
Properties
IUPAC Name |
(4-fluorophenyl)-(2,2,4-trimethylquinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-12-19(2,3)21(17-7-5-4-6-16(13)17)18(22)14-8-10-15(20)11-9-14/h4-12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKLRCQHKEHNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)F)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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